molecular formula C5H7NO2 B1301178 (5-Methylisoxazol-3-yl)methanol CAS No. 35166-33-7

(5-Methylisoxazol-3-yl)methanol

Cat. No.: B1301178
CAS No.: 35166-33-7
M. Wt: 113.11 g/mol
InChI Key: MDYHWQQHEWDJKR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: (5-Methylisoxazol-3-yl)methanol can be synthesized through several methods. One common approach involves the reaction of 5-methylisoxazole with formaldehyde under basic conditions to yield the desired product . The reaction typically requires a catalyst such as sodium hydroxide and is carried out at room temperature.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation or recrystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: (5-Methylisoxazol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    5-Methylisoxazole: Lacks the hydroxymethyl group, making it less versatile in certain reactions.

    3-Hydroxymethyl-5-methylisoxazole: Similar structure but may have different reactivity and applications.

    5-Methyl-3-isoxazolylmethanol: Another isomer with distinct properties and uses.

Uniqueness: (5-Methylisoxazol-3-yl)methanol stands out due to its unique combination of an isoxazole ring and a hydroxymethyl group, which confer specific reactivity and versatility in various chemical and biological applications .

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-4-2-5(3-7)6-8-4/h2,7H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYHWQQHEWDJKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371447
Record name (5-methylisoxazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35166-33-7
Record name (5-methylisoxazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-METHYL-3-ISOXAZOLYL)METHANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Methylisoxazol-3-yl)methanol
Reactant of Route 2
(5-Methylisoxazol-3-yl)methanol
Reactant of Route 3
(5-Methylisoxazol-3-yl)methanol
Reactant of Route 4
(5-Methylisoxazol-3-yl)methanol
Reactant of Route 5
(5-Methylisoxazol-3-yl)methanol
Reactant of Route 6
(5-Methylisoxazol-3-yl)methanol

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